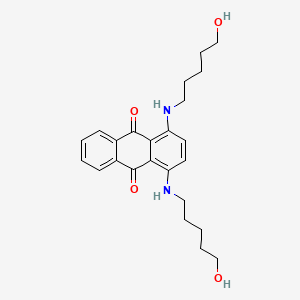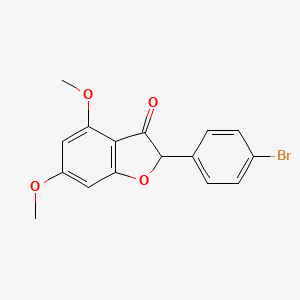
3-(Benzyloxy)-2,6-dichloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2,6-dichloroaniline is an organic compound characterized by the presence of a benzyl ether group attached to a dichloroaniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 3-(Benzyloxy)-2,6-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-2,6-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 3-(Benzyloxy)-2,6-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .
相似化合物的比较
- 3-(Benzyloxy)-2-chloroaniline
- 3-(Benzyloxy)-4,6-dichloroaniline
- 2,6-Dichloroaniline
Comparison: 3-(Benzyloxy)-2,6-dichloroaniline is unique due to the presence of both benzyl ether and dichloroaniline moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability or specific interactions with biological targets .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.
属性
分子式 |
C13H11Cl2NO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
2,6-dichloro-3-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI 键 |
IJGXZBOEHWFPPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)




![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)





